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Compound of Interest |

Compound Name: Fmoc-D-methionine sulfone
CAS No.: 1247791-23-6
Cat. No.: B613485
. J

Executive Summary

Fmoc-D-Methionine sulfone [Fmoc-D-Met(O2)-OH] represents a critical strategic tool in
modern peptide drug discovery.[1] Unlike native methionine, which is susceptible to
spontaneous oxidation into a racemic mixture of sulfoxides during synthesis and storage, the
sulfone analog is chemically inert to oxidative stress. Furthermore, the inclusion of the D-
enantiomer confers resistance to proteolytic degradation, a vital attribute for therapeutic
peptidomimetics.

This guide details the stability profile of Fmoc-D-Met(O2)-OH, providing a validated framework
for its use in Solid Phase Peptide Synthesis (SPPS). It establishes that the sulfone moiety acts
as a thermodynamic "sink," eliminating the need for reductive scavengers during cleavage
while maintaining compatibility with standard Fmoc/tBu protocols.

Chemical Identity & Structural Logic

The utility of Fmoc-D-Met(Oz2)-OH is derived from its oxidation state. Native methionine
contains a thioether side chain susceptible to alkylation and oxidation. The sulfone derivative is
fully oxidized, rendering the sulfur atom electron-deficient and non-nucleophilic.

Physicochemical Profile
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Property Specification

) N-alpha-(9-Fluorenylmethoxycarbonyl)-D-
Chemical Name
methionine sulfone

1247791-23-6 (D-isomer); 163437-14-7 (L-

CAS Number )
isomer)
Formula C20H21NOs6S
Molecular Weight 403.45 g/mol
Appearance White to off-white crystalline powder
N Soluble in DMF, NMP, DMSO; Sparingly soluble
Solubility )
in DCM
Chirality D-Enantiomer (Non-proteinogenic)

The Oxidation Hierarchy (Visualized)

The following diagram illustrates the oxidative hierarchy, demonstrating why the sulfone is the
preferred stable endpoint for specific applications.
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Figure 1: The oxidation pathway of Methionine. Met(O2) represents the stable thermodynamic
endpoint, immune to further oxidative degradation.

Stability Profile in SPPS
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The incorporation of Fmoc-D-Met(O2)-OH requires understanding its behavior under the three
distinct chemical environments of SPPS: Basic (Deprotection), Activation (Coupling), and Acidic
(Cleavage).

Base Stability (Fmoc Removal)

o Condition: 20% Piperidine in DMF.[2][3]

o Observation: The N-terminal Fmoc group is removed quantitatively.
» Side Chain Stability: The sulfone side chain (

) is completely stable to repetitive base treatments. Unlike sensitive esters (e.g., Asp/Glu)
which can undergo aspartimide formation, the sulfone is non-reactive in basic conditions.

Activation & Coupling Stability

o Risk Factor: Racemization of D-amino acids.

e Mechanism: Over-activation can lead to oxazolone formation, risking conversion of the D-
isomer back to the L-isomer (or racemic mix).

o Mitigation: Use "soft" coupling reagents. The sulfone group is electron-withdrawing, which
slightly reduces the nucleophilicity of the

-amine during the next coupling cycle, but does not significantly impact the activation of the
Met(Oz) carboxylate.

e Protocol Recommendation: Use DIC/Oxyma Pure or DIC/HOBLt. Avoid phosphonium salts
(PyBOP/HATU) with strong bases (DIEA) for prolonged periods unless necessary for difficult
sequences.

Acid Stability (Cleavage)

o Condition: 95% TFA (Trifluoroacetic acid).
o Observation:High Stability.

o Comparison:
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o Native Met: Requires scavengers (EDT, Thioanisole, or lodide salts) to prevent

-alkylation by
-butyl cations (from protecting groups like Boc/tBu).

o Met(O2): The sulfur is already oxidized and electron-poor. It does not act as a nucleophile.
Therefore, it will not accept

-butyl cations.

o Strategic Advantage: You can use "odorless" cleavage cocktails (TFA/TIS/Water) without
the need for malodorous thiols like EDT (Ethanedithiol).

Experimental Protocols
Workflow Logic
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Resin Preparation

(Swelling in DMF)

Fmoc Deprotection
20% Piperidine/DMF
(2 x 10 min)

/
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/ A
Coupling Fmoc-D-Met(O2)-OH

Reagents: DIC / Oxyma Pure Yes (Next AA)
(3 eq, 60 min)

No (Recouple)

Kaiser Test / Chloranil Test

Complete?

Global Cleavage

TFA/TIS / H20
(95:2.5:2.5)

Precipitation in Cold Ether
Centrifugation

HPLC Analysis

(Note: Met(O2) elutes earlier than Met)
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Figure 2: Optimized SPPS workflow for Fmoc-D-Met(Oz2)-OH, highlighting the simplified
cleavage cocktail.

Step-by-Step Coupling Protocol

This protocol ensures maximal enantiomeric purity and coupling efficiency.

 Solubilization: Dissolve Fmoc-D-Met(O2)-OH (3.0 equivalents relative to resin loading) in
minimum DMF.

o Note: If solution appears cloudy, mild sonication is permissible. The sulfone is polar;
ensure the DMF is dry.

» Activation: Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

o Pre-activation: Allow to react for 2-3 minutes before adding to the resin. This minimizes
exposure of the resin-bound amine to free carbodiimide.

o Reaction: Add the mixture to the deprotected resin. Shake/agitate at room temperature for
45-60 minutes.

e Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), recouple using HATU/DIEA
(only for the second pass to minimize racemization risk).

Cleavage & Isolation

Because Met(O3) is stable, the "Reagent H" (TFA/Phenol/Thioanisole/EDT/Water/DMS/NHal)
typically used to reduce Met(O) back to Met is unnecessary and contraindicated.

o Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Hz0.
e Time: 2-3 hours at room temperature.

o Post-Cleavage: Precipitate in ice-cold diethyl ether. The sulfone peptide is likely to be more
polar; ensure the ether is very cold to maximize recovery.

Analytical Data & QC
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When analyzing the final product, the presence of the sulfone group alters the chromatographic
profile compared to native methionine.

Parameter Native Met Peptide =~ D-Met(Oz2) Peptide Note
) Later eluting (More Earlier eluting (More ]
HPLC Retention _ Sulfone adds polarity.
hydrophobic) polar)
Addition of two
Mass Spec (Delta) MW MW + 32 Da
oxygens.
. ) Susceptible to No change in peak
Stability (24h in soln) o Stable
oxidation area.
Requires chiral
chromatography to
Enantiomeric Purity L-form D-form verify D-integrity if
racemization is
suspected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Fmoc-D-Methionine Sulfone — Stability
Profile & SPPS Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b613485#fmoc-d-methionine-sulfone-stability-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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